2-(Pent-4-ynyloxy)pyridine-3-carboximidamide
Overview
Description
2-(Pent-4-ynyloxy)pyridine-3-carboximidamide is a chemical compound characterized by its unique structure, which includes a pyridine ring, a pent-4-ynyl group, and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with pent-4-yn-1-ol and pyridine-3-carboximidamide as the primary starting materials.
Esterification Reaction: The hydroxyl group of pent-4-yn-1-ol is converted to an ester using a suitable reagent such as thionyl chloride (SOCl₂) to form pent-4-ynyl chloride.
Nucleophilic Substitution: The pent-4-ynyl chloride is then reacted with pyridine-3-carboximidamide in the presence of a base (e.g., triethylamine) to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of pyridine-3-carboximidamide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the alkyne group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols, along with bases like triethylamine, are employed.
Major Products Formed:
Oxidation Products: Pyridine-3-carboxylic acid derivatives.
Reduction Products: Reduced pyridine-3-carboximidamide derivatives.
Substitution Products: Various substituted pyridine and alkyne derivatives.
Scientific Research Applications
2-(Pent-4-ynyloxy)pyridine-3-carboximidamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
2-(3-Pentyne-1-yloxy)pyridine-3-carboximidamide
2-(4-Pentyne-1-yloxy)pyridine-3-carboximidamide
2-(5-Pentyne-1-yloxy)pyridine-3-carboximidamide
Uniqueness: 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide is unique due to its specific structural features, such as the position of the alkyne group and the presence of the carboximidamide functional group
Properties
IUPAC Name |
2-pent-4-ynoxypyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-4-8-15-11-9(10(12)13)6-5-7-14-11/h1,5-7H,3-4,8H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEWZUUKQBIAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=C(C=CC=N1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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